Methyl 3-((3-cyanobenzyl)thio)butanoate
Description
Methyl 3-((3-cyanobenzyl)thio)butanoate is a methyl ester derivative featuring a thioether linkage (-S-) and a 3-cyanobenzyl substituent. The methyl ester group enhances stability and lipophilicity, while the thioether and nitrile (cyano) groups may influence reactivity and binding properties.
Properties
Molecular Formula |
C13H15NO2S |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
methyl 3-[(3-cyanophenyl)methylsulfanyl]butanoate |
InChI |
InChI=1S/C13H15NO2S/c1-10(6-13(15)16-2)17-9-12-5-3-4-11(7-12)8-14/h3-5,7,10H,6,9H2,1-2H3 |
InChI Key |
NSQFWISMPQYQAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)SCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3-cyanobenzyl)thio)butanoate typically involves the reaction of 3-cyanobenzyl chloride with methyl 3-mercaptobutanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((3-cyanobenzyl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups like amides or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Ammonia or amines for amidation, alcohols for transesterification.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, alcohols.
Scientific Research Applications
Methyl 3-((3-cyanobenzyl)thio)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((3-cyanobenzyl)thio)butanoate depends on its interaction with specific molecular targets. The thioether and nitrile groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-Hydroxy-3-methylbutanoate
Structural Similarities: Both compounds share a butanoate backbone. Key Differences:
- Ester Group : Ethyl ester (C2H5) vs. methyl ester (CH3).
- Substituents: Ethyl 3-hydroxy-3-methylbutanoate has a hydroxyl (-OH) and methyl (-CH3) group at position 3, whereas the target compound has a thioether-linked 3-cyanobenzyl group.
Physicochemical Properties :
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate
Structural Similarities : Both are methyl esters with branched substituents.
Key Differences :
- Substituents: The patent compound has a trifluoroethylamino group (-NH-CF2CF3) and dimethyl branching, while the target compound features a thioether and aromatic nitrile.
Methyl Laurate (Dodecanoic Acid Methyl Ester)
Structural Similarities : Both are methyl esters.
Key Differences :
- Chain Length : Methyl laurate has a linear 12-carbon chain, while the target compound has a shorter, branched chain with aromatic substitution.
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